molecular formula C8H8N2O6S B6240376 methyl 2-nitro-6-sulfamoylbenzoate CAS No. 288257-84-1

methyl 2-nitro-6-sulfamoylbenzoate

Cat. No.: B6240376
CAS No.: 288257-84-1
M. Wt: 260.2
InChI Key:
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Description

Methyl 2-nitro-6-sulfamoylbenzoate is a chemical compound with the molecular formula C8H8N2O6S. It is known for its unique physical and chemical properties, such as solubility, melting point, and stability. This compound is widely used in scientific experiments due to these properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of methyl 2-nitro-6-sulfamoylbenzoate typically involves several steps:

    Nitration: Methyl benzoate is nitrated using a mixture of concentrated sulfuric acid and nitric acid at low temperatures (0-10°C) to form methyl m-nitrobenzoate.

    Sulfonation: The nitrated product is then reacted with chlorosulfonic acid to introduce the sulfonamide group, forming this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The process involves careful control of reaction conditions and the use of industrial-grade reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-nitro-6-sulfamoylbenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Reduction: The major product is methyl 2-amino-6-sulfamoylbenzoate.

    Substitution: Products vary depending on the nucleophile used but generally involve the replacement of the sulfonamide group.

Scientific Research Applications

Methyl 2-nitro-6-sulfamoylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-nitro-6-sulfamoylbenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonamide group can participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-sulfamoylbenzoate: Similar structure but lacks the nitro group.

    Methyl 2-nitrobenzoate: Similar structure but lacks the sulfonamide group.

Uniqueness

Methyl 2-nitro-6-sulfamoylbenzoate is unique due to the presence of both the nitro and sulfonamide groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications .

Properties

CAS No.

288257-84-1

Molecular Formula

C8H8N2O6S

Molecular Weight

260.2

Purity

95

Origin of Product

United States

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